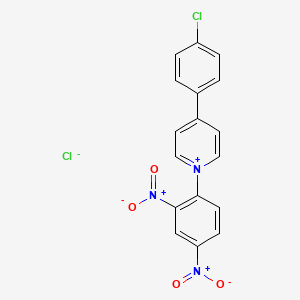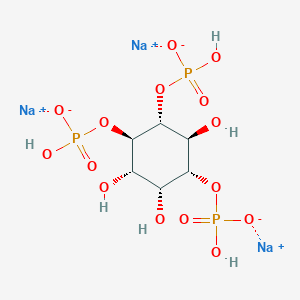
2-tert-Butyldimethylsilyloxyethyl Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyldimethylsilyloxyethyl Tosylate is a chemical compound with the molecular formula C15H26O4SSi and a molecular weight of 330.52 g/mol . It is an intermediate in the synthesis of Everolimus, a macrolide immunosuppressant derived from Rapamycin . This compound is known for its role in inhibiting cytokine-mediated lymphocyte proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-tert-Butyldimethylsilyloxyethyl Tosylate is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the introduction of tosylate groups. The general synthetic route involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Tosylation: The protected hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors for the protection and tosylation steps.
Purification: Purification of the final product through techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyldimethylsilyloxyethyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The tert-butyldimethylsilyl (TBDMS) group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used for deprotection.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ethers, thioethers, or amines.
Deprotection: The major product is the deprotected alcohol.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyldimethylsilyloxyethyl Tosylate has several scientific research applications, including:
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butyldimethylsilyloxyethyl Tosylate involves its role as an intermediate in the synthesis of Everolimus. Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting mTOR, Everolimus suppresses cytokine-mediated lymphocyte proliferation, making it effective in immunosuppressive therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl (Mesyl) Compounds: Similar to tosylates, mesylates are used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl (Triflyl) Compounds: These compounds are also used for similar purposes but offer better leaving group properties due to the electron-withdrawing trifluoromethyl group.
Uniqueness
2-tert-Butyldimethylsilyloxyethyl Tosylate is unique due to its specific use as an intermediate in the synthesis of Everolimus, which has significant medical applications . Its combination of a silyl-protected hydroxyl group and a tosylate leaving group makes it particularly useful in multi-step organic syntheses.
Eigenschaften
Molekularformel |
C15H26O4SSi |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H26O4SSi/c1-13-7-9-14(10-8-13)20(16,17)18-11-12-19-21(5,6)15(2,3)4/h7-10H,11-12H2,1-6H3 |
InChI-Schlüssel |
SURVAMFPFPDSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)



![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)

![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)

![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)



